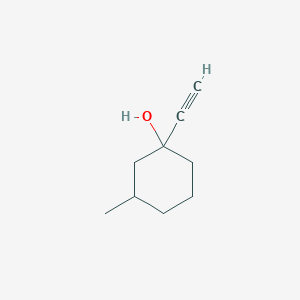

1-Ethynyl-3-methylcyclohexan-1-ol

Description

Contextualization as a Propargylic Alcohol Derivative

1-Ethynyl-3-methylcyclohexan-1-ol is structurally defined as a tertiary alcohol containing a terminal alkyne, or ethynyl (B1212043), group. This arrangement of a hydroxyl group on a carbon atom adjacent to a carbon-carbon triple bond is the defining feature of a propargylic alcohol. These bifunctional molecules are recognized as versatile synthons in organic transformations due to the presence of both the nucleophilic alkyne and the functional handle of the hydroxyl group. researchgate.net The high electron density of the triple bond makes it susceptible to a variety of chemical transformations, while the hydroxyl group can be involved in or direct various reactions. nih.gov The reactivity of propargylic alcohols like this compound allows for their use in a wide array of synthetic applications, including cyclizations, substitutions, and addition reactions. researchgate.net

Significance in Stereochemically Constrained Alkyne Systems

The structure of this compound, with its substituted cyclohexane (B81311) ring, introduces significant stereochemical considerations. The presence of two stereocenters, at the C1 and C3 positions of the cyclohexane ring, means that the compound can exist as multiple stereoisomers. The specific arrangement of the methyl and ethynyl groups in relation to the hydroxyl group can influence the molecule's three-dimensional shape and, consequently, its reactivity and interaction with other chiral molecules. The synthesis of specific stereoisomers of such constrained systems is a key focus in modern asymmetric synthesis.

The cyclohexane ring imparts a degree of conformational rigidity to the molecule. This constrained environment can influence the trajectory of approaching reagents, potentially leading to higher levels of stereoselectivity in reactions involving the alkyne or hydroxyl group. The study of such stereochemically constrained alkynes is crucial for the development of new synthetic methodologies that aim to control the three-dimensional arrangement of atoms in a molecule with high precision.

Historical Development of Research on Alkynols

The chemistry of alkynes, the parent class of hydrocarbons for alkynols, has a rich history dating back to the 19th century. Key discoveries laid the foundation for the synthesis and manipulation of these unsaturated compounds. The development of methods to form carbon-carbon bonds involving alkynes was a significant leap forward in organic synthesis.

One of the earliest and most fundamental methods for the synthesis of propargylic alcohols is the ethynylation of carbonyl compounds. This reaction, often involving the addition of a metal acetylide to a ketone or aldehyde, has been a cornerstone of alkyne chemistry. A notable historical method for achieving this transformation is the Favorskii reaction , discovered in the early 1900s by the Russian chemist Alexei Yevgrafovich Favorskii. This reaction typically involves the reaction of an alkyne with a carbonyl compound in the presence of a base.

Another pivotal development was the advent of the Grignard reaction , discovered by Victor Grignard in 1900. The formation of organomagnesium halides (Grignard reagents) and their subsequent addition to carbonyl compounds provided a versatile and powerful tool for creating carbon-carbon bonds, including the synthesis of tertiary alcohols like this compound from the corresponding ketone.

Over the years, research has focused on refining these methods to improve yields, expand substrate scope, and, crucially, to control stereochemistry. The development of catalytic asymmetric methods for the synthesis of chiral propargylic alcohols is an area of intense contemporary research, allowing for the selective synthesis of desired stereoisomers.

Research Findings on Propargylic Alcohols

The utility of propargylic alcohols is underscored by the extensive research into their synthesis and transformations. The following tables summarize key aspects of their preparation and reactivity, with relevance to this compound.

Table 1: Key Synthetic Routes to Propargylic Alcohols

| Reaction Name | Description | Relevance to this compound |

| Grignard Reaction | Addition of an ethynylmagnesium halide to a ketone. | A primary method for the synthesis from 3-methylcyclohexanone (B152366). |

| Favorskii Reaction | Base-catalyzed addition of acetylene (B1199291) to a ketone. | A classical method applicable to the synthesis from 3-methylcyclohexanone. |

| Organolithium Addition | Reaction of an ethynyllithium species with a ketone. | A common and effective method for laboratory-scale synthesis. |

Table 2: Characteristic Reactions of Tertiary Propargylic Alcohols

| Reaction Name | Description | Potential Application to this compound |

| Meyer-Schuster Rearrangement | Acid-catalyzed rearrangement to an α,β-unsaturated ketone. | Could be used to synthesize a corresponding unsaturated ketone. |

| Rupe Rearrangement | Acid-catalyzed rearrangement to an α,β-unsaturated ketone, often competing with the Meyer-Schuster rearrangement for tertiary alcohols. | A potential reaction pathway under acidic conditions. |

| Sonogashira Coupling | Palladium-catalyzed cross-coupling reaction of the terminal alkyne with aryl or vinyl halides. | Allows for the introduction of various substituents at the ethynyl terminus. |

| Click Chemistry | Copper-catalyzed azide-alkyne cycloaddition. | Can be used to link the molecule to other chemical entities. |

| Hydration | Addition of water across the triple bond, typically catalyzed by mercury or gold salts, to form a ketone. | Would convert the ethynyl group to an acetyl group. |

Structure

3D Structure

Properties

CAS No. |

24580-53-8 |

|---|---|

Molecular Formula |

C9H14O |

Molecular Weight |

138.21 g/mol |

IUPAC Name |

1-ethynyl-3-methylcyclohexan-1-ol |

InChI |

InChI=1S/C9H14O/c1-3-9(10)6-4-5-8(2)7-9/h1,8,10H,4-7H2,2H3 |

InChI Key |

YXHKSLYHWCBOIN-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCC(C1)(C#C)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Ethynyl 3 Methylcyclohexan 1 Ol

Direct Ethynylation Strategies of Methylcyclohexanones

Direct ethynylation involves the addition of an acetylide anion to the carbonyl carbon of a ketone. This approach is often favored for its atom economy and straightforward nature. The primary starting material for this strategy is 3-methylcyclohexanone (B152366).

Nucleophilic Addition of Acetylene (B1199291) to 3-Methylcyclohexanone

The most common method for the synthesis of 1-ethynyl-3-methylcyclohexan-1-ol is the nucleophilic addition of acetylene to 3-methylcyclohexanone. This reaction requires a strong base to deprotonate the weakly acidic acetylene (pKa ≈ 25), generating a potent nucleophile, the acetylide ion. youtube.com This acetylide then attacks the electrophilic carbonyl carbon of 3-methylcyclohexanone.

Processes for producing acetylenic alcohols using alkali metal compounds as condensation agents are well-established. google.com Historically, potassium compounds were preferred for their strong condensing action, but processes utilizing more economical sodium compounds have been developed. google.com For instance, suspending sodium methylate in a suitable solvent and saturating the mixture with acetylene gas effectively generates the sodium acetylide necessary for the reaction. google.com Subsequent addition of 3-methylcyclohexanone leads to the formation of the sodium salt of the target alcohol, which is then hydrolyzed with water to yield this compound. google.com A comparable yield is reported when 3-methylcyclohexanone is used in place of cyclohexanone (B45756) in these types of reactions. google.com

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is critical for maximizing the yield of this compound and minimizing side products. Key parameters include the choice of base, solvent, temperature, and pressure.

One patented method highlights the use of sodium methylate in dibutyl carbitol under an acetylene pressure of approximately 200 p.s.i.g. google.com The reaction proceeds at room temperature, with the ketone being added over a period of about an hour, followed by several hours of agitation to ensure completion. google.com

| Parameter | Condition | Source |

| Condensing Agent | Sodium Methylate | google.com |

| Solvent | Diethyl Ether or Dibutyl Carbitol | google.com |

| Reactant | Acetylene Gas | google.com |

| Substrate | 3-Methylcyclohexanone | google.com |

| Pressure | ~200 p.s.i.g. | google.com |

| Temperature | Room Temperature | google.com |

| Workup | Water Hydrolysis | google.com |

This interactive table summarizes optimized reaction conditions based on documented procedures.

Furthermore, the stereochemical outcome of the addition is a crucial consideration. The 3-methylcyclohexanone ring exists in chair conformations, and the incoming nucleophile can attack from either an axial or equatorial direction. youtube.com The direction of attack determines the stereochemistry at the newly formed stereocenter (C1). The relative size of the nucleophile can influence this preference; small nucleophiles may favor axial attack, while bulky nucleophiles often prefer equatorial attack to minimize steric hindrance. youtube.com This selectivity is a key aspect of optimizing the synthesis of specific stereoisomers of the final product.

Catalytic Approaches in Acetylide Formation

Catalytic methods offer an alternative to the use of stoichiometric amounts of strong bases and can often be performed under milder conditions. Cuprous acetylide, generated from various copper compounds, is a widely used catalyst in ethynylation reactions. google.com

Research has led to the development of specialized catalysts to improve efficiency and safety, particularly for low-pressure reactions. One such catalyst system comprises a particulate, water-insoluble powder containing copper and magnesium silicate. google.com This allows the ethynylation to proceed at pressures below 2 atmospheres and temperatures between 80-115°C. google.com The reaction is typically carried out by feeding acetylene and the ketone into an aqueous slurry of the catalyst. google.com

The field of asymmetric catalysis also presents opportunities for controlling the stereochemistry of the product. Using chiral catalysts, it is possible to achieve enantioselective addition to the prochiral ketone, yielding an excess of one enantiomer. youtube.comyoutube.com While specific applications to this compound are not detailed, the principles of asymmetric transfer hydrogenation and other chiral catalytic reductions of ketones demonstrate the potential for such strategies. youtube.comnih.gov These methods often involve a chiral ligand coordinated to a metal center, which directs the approach of the nucleophile to one face of the carbonyl group. youtube.com

Multistep Synthetic Routes to this compound

Multistep syntheses provide greater flexibility in constructing complex molecules and can be designed to overcome challenges encountered in direct approaches. These routes involve the sequential formation of bonds and modification of functional groups.

Precursor Synthesis and Functional Group Interconversions

A multistep approach begins with the synthesis of necessary precursors. The starting ketone, 3-methylcyclohexanone, can itself be synthesized from other materials. For example, it can be prepared from 2-cyclohexenone via a conjugate addition of a methyl group, a reaction readily accomplished using a dialkylcopper lithium reagent (Gilman reagent). askthenerd.com

Functional group interconversions are a cornerstone of multistep synthesis. youtube.com They allow for the protection of reactive groups or the transformation of one functional group into another to facilitate a desired reaction. For instance, if a reaction elsewhere in the molecule required conditions that would affect the carbonyl group of 3-methylcyclohexanone, the ketone could first be protected. A common strategy is to react the ketone with a diol, such as ethylene (B1197577) glycol, in the presence of an acid catalyst to form a stable acetal (B89532) (or ketal). youtube.comlibretexts.org This protecting group is inert to many reagents, like Grignard reagents or hydride reducing agents, and can be removed later by aqueous acid hydrolysis to regenerate the ketone. libretexts.org

Another multistep strategy involves preparing a derivative of 3-methylcyclohexane that can be coupled with an acetylenic fragment. For example, a halo-derivative could be synthesized and then subjected to a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling, with a protected acetylene like (trimethylsilyl)acetylene. harvard.edu Subsequent deprotection would yield the final product.

Convergent and Divergent Synthetic Pathways

Synthetic strategies can be designed to be either convergent or divergent.

A convergent synthesis involves preparing different fragments of the target molecule separately and then combining them in a late stage of the synthesis. For this compound, a convergent approach could involve the reaction of 3-methylcyclohexanone with a pre-formed ethynyl (B1212043) Grignard reagent (ethynylmagnesium bromide) or ethynyllithium. youtube.com This strategy brings together the two key pieces—the six-membered ring and the two-carbon ethynyl group—in a single, bond-forming step.

A divergent synthesis , in contrast, starts from a common intermediate that is used to create a library of related but distinct compounds. In this context, 3-methylcyclohexanone could serve as a divergent precursor. libretexts.org Reaction with ethynylmagnesium bromide would yield this compound, while reaction with other organometallic reagents (e.g., methylmagnesium bromide, phenyllithium) would produce different tertiary alcohols, demonstrating the versatility of the common precursor.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is crucial for developing sustainable and environmentally benign manufacturing processes. These principles provide a framework for chemists to design and implement chemical reactions that are safer, more efficient, and produce less waste.

Solvent Selection and Waste Minimization

Traditionally, anhydrous ethers such as diethyl ether or tetrahydrofuran (B95107) (THF) are employed for Grignard-type reactions, including ethynylation. While effective in solubilizing the reagents and stabilizing the reactive intermediates, these solvents pose significant safety hazards due to their high flammability and potential to form explosive peroxides. From a green chemistry perspective, the ideal solvent should be non-toxic, non-flammable, biodegradable, and derived from renewable resources.

Modern approaches advocate for the substitution of hazardous solvents with greener alternatives. For instance, 2-methyltetrahydrofuran (B130290) (2-MeTHF), which can be derived from renewable resources like corn cobs, presents a viable alternative to THF. It has a higher boiling point and a lower tendency to form peroxides, making it a safer choice. Another promising green solvent is cyclopentyl methyl ether (CPME), which has low peroxide formation, high boiling point, and is hydrophobic, facilitating product separation. The use of solvent-free reaction conditions, where the reactants themselves act as the solvent, represents an even more environmentally friendly approach, completely eliminating solvent-related waste.

Waste minimization is another cornerstone of green chemistry. In the traditional synthesis of this compound using stoichiometric amounts of a strong base like sodium amide (NaNH₂) in liquid ammonia (B1221849) to generate the acetylide, a significant amount of inorganic salt waste is produced during the work-up. The development of catalytic methods for the ethynylation of ketones is a key strategy to minimize waste. For example, the use of a catalytic amount of a base or a transition metal catalyst can facilitate the reaction, thereby reducing the generation of stoichiometric byproducts.

The table below provides a comparison of traditional and greener solvents that could be considered for the synthesis of this compound.

| Solvent | Boiling Point (°C) | Flash Point (°C) | Safety and Environmental Considerations |

| Traditional Solvents | |||

| Diethyl Ether | 34.6 | -45 | Highly flammable, forms explosive peroxides. |

| Tetrahydrofuran (THF) | 66 | -14 | Flammable, forms explosive peroxides. |

| Greener Alternatives | |||

| 2-Methyltetrahydrofuran (2-MeTHF) | 80 | -11 | Higher boiling point and less prone to peroxide formation than THF. Can be derived from renewable resources. |

| Cyclopentyl Methyl Ether (CPME) | 106 | -1 | Low peroxide formation, high boiling point, hydrophobic, which can simplify work-up. |

| Water | 100 | N/A | Non-toxic, non-flammable, but may not be suitable for all organometallic reagents. |

| Solvent-Free | N/A | N/A | Eliminates solvent waste, but may require higher temperatures or specialized equipment. |

Atom Economy and Process Efficiency

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. primescholars.comjocpr.com It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. primescholars.com A higher atom economy indicates a more efficient reaction with less waste generated in the form of byproducts.

For the synthesis of this compound from 3-methylcyclohexanone and acetylene, the ideal reaction is an addition reaction where all the atoms of the reactants are incorporated into the final product.

The balanced chemical equation for the ideal synthesis is:

C₇H₁₂O + C₂H₂ → C₉H₁₄O

The atom economy for this ideal reaction can be calculated as follows:

Atom Economy Calculation for the Synthesis of this compound

| Reactant | Chemical Formula | Molecular Weight ( g/mol ) |

|---|---|---|

| 3-Methylcyclohexanone | C₇H₁₂O | 112.17 |

| Acetylene | C₂H₂ | 26.04 |

| Total Reactant Mass | 138.21 | |

| Product |

Atom Economy (%) = (Molecular Weight of Product / Total Molecular Weight of Reactants) x 100

Atom Economy (%) = (138.21 / 138.21) x 100 = 100%

Theoretically, the addition of acetylene to 3-methylcyclohexanone to form this compound is a 100% atom-economical reaction, as all the atoms of the reactants are incorporated into the desired product. jocpr.com This represents the most efficient scenario in terms of atom utilization.

To improve process efficiency, research focuses on the development of catalytic systems that can operate under mild conditions with high turnover numbers and can be easily separated and reused. The use of flow chemistry, where reactants are continuously pumped through a reactor, can also enhance process efficiency by providing better control over reaction parameters, improving safety, and allowing for easier scale-up.

Stereochemical Investigations of 1 Ethynyl 3 Methylcyclohexan 1 Ol

Diastereoselectivity and Enantioselectivity in Synthesis

The synthesis of 1-ethynyl-3-methylcyclohexan-1-ol typically involves the nucleophilic addition of an ethynyl (B1212043) group to the carbonyl carbon of 3-methylcyclohexanone (B152366). This reaction creates a new stereocenter at the carbon atom bearing the hydroxyl group (C1), in addition to the pre-existing stereocenter at the methyl-substituted carbon (C3). The presence of these two stereocenters gives rise to the possibility of four stereoisomers, which exist as two pairs of diastereomers.

Control of Stereochemistry at the Hydroxyl-Bearing Carbon

The stereochemical outcome at the newly formed hydroxyl-bearing carbon (C1) is determined by the trajectory of the incoming ethynyl nucleophile as it attacks the carbonyl group of 3-methylcyclohexanone. The attack can occur from either the axial or equatorial face of the cyclohexane (B81311) ring, leading to the formation of two different diastereomers.

The preferred direction of attack is largely governed by steric hindrance. The conformation of the 3-methylcyclohexanone precursor is dominated by the strong preference of the methyl group to occupy an equatorial position, which minimizes steric strain. This locks the ring into a specific chair conformation, thereby creating a sterically differentiated environment around the two faces of the carbonyl group. The ethynyl nucleophile will preferentially attack from the less hindered face, leading to a preponderance of one diastereomer over the other.

Influence of the Methyl Group on Cyclohexane Conformation

The methyl group at the C3 position plays a crucial role in dictating the conformational equilibrium of the cyclohexane ring. In monosubstituted cyclohexanes, a substituent is almost always more stable in an equatorial position than in an axial one to avoid unfavorable 1,3-diaxial interactions. nih.gov For a methyl group, the equatorial conformation is more stable than the axial one by approximately 7.6 kJ/mol (1.8 kcal/mol). nih.gov This significant energy difference means that at room temperature, over 95% of 3-methylcyclohexanone molecules will have the methyl group in the equatorial position. nih.gov

This conformational bias has a direct impact on the stereoselectivity of the synthesis. With the methyl group predominantly in the equatorial position, the two faces of the carbonyl group are no longer equivalent. The incoming ethynyl nucleophile will encounter different steric environments, leading to a diastereoselective reaction.

Chiral Auxiliary and Asymmetric Catalysis Approaches

While the inherent diastereoselectivity can favor one pair of enantiomers, achieving enantioselectivity (the selective formation of a single enantiomer) requires the use of chiral reagents or catalysts.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into the substrate to control the stereochemical outcome of a reaction. msu.edu In the synthesis of this compound, a chiral auxiliary could be attached to the 3-methylcyclohexanone precursor or the ethynyl nucleophile. This auxiliary would create a chiral environment, directing the nucleophilic attack to one specific face of the carbonyl group, thus yielding an excess of one enantiomer. After the reaction, the auxiliary is removed to give the enantiomerically enriched product. msu.edu

Asymmetric catalysis offers an alternative and often more efficient approach. A chiral catalyst, such as a chiral Lewis acid, can coordinate to the carbonyl oxygen of 3-methylcyclohexanone. This coordination activates the carbonyl group towards nucleophilic attack and creates a chiral pocket around the reaction site. This chiral environment forces the ethynyl nucleophile to approach from a specific direction, resulting in the formation of one enantiomer in preference to the other. Enhanced enantioselectivity in the resolution of 3-methylcyclohexanone has been demonstrated using chiral diol host compounds, which suggests that related chiral approaches could be effective in its asymmetric synthesis. rsc.org

Conformational Analysis of the Cyclohexane Ring in Solution and Solid State

The conformational analysis of this compound is complex due to the presence of three substituents on the cyclohexane ring. The most stable conformation is the one that minimizes steric interactions, particularly 1,3-diaxial interactions. msu.edu

Ring Puckering and Substituent Orientations

The cyclohexane ring exists predominantly in a chair conformation to minimize angle and torsional strain. msu.edu The substituents (methyl, ethynyl, and hydroxyl groups) can occupy either axial or equatorial positions. The relative stability of the different conformers is determined by the steric bulk of these substituents, often quantified by their A-values (conformational energies). A higher A-value indicates a stronger preference for the equatorial position. pharmacy180.com

| Substituent | A-Value (kcal/mol) |

|---|---|

| -CH₃ (Methyl) | 1.70 |

| -OH (Hydroxyl) | 0.87 |

| -C≡CH (Ethynyl) | 0.41 |

Data sourced from references msu.educhegg.com.

The methyl group has the largest A-value, confirming its strong preference for the equatorial position. The ethynyl group, being linear, has a significantly smaller A-value than the methyl group, indicating a lesser steric demand. chegg.comwikipedia.org The hydroxyl group's preference is intermediate.

For the cis and trans diastereomers of this compound, the most stable chair conformation will be the one where the maximum number of bulky groups, especially the methyl group, occupy equatorial positions. The puckering of the ring, or the precise deviation from an ideal chair geometry, will be influenced by the interplay of these substituent effects. libretexts.org

Computational Modeling of Stereoisomers

Computational chemistry provides powerful tools for analyzing the stereoisomers of this compound. sapub.org Methods such as molecular mechanics and quantum chemistry calculations (e.g., Density Functional Theory) can be used to:

Build and visualize the different stereoisomers (cis and trans) and their respective chair conformers.

Optimize the geometry of each conformer to find the lowest energy structure.

Calculate the relative energies of the different conformers to predict their populations at equilibrium.

Determine the energy barriers for the interconversion between chair conformers (ring flip).

These computational models can confirm the qualitative predictions based on A-values and provide a more detailed understanding of the geometric parameters, such as bond lengths, bond angles, and torsional angles, for each stereoisomer. sapub.org This allows for a precise characterization of the most stable three-dimensional structure of this compound.

Chemical Transformations and Reactivity of 1 Ethynyl 3 Methylcyclohexan 1 Ol

Reactions Involving the Terminal Alkyne Moiety

The terminal ethynyl (B1212043) group is a versatile handle for a variety of chemical reactions, allowing for the construction of more complex molecular architectures.

Hydration and Carbonylation Reactions

While specific studies on the hydration and carbonylation of 1-ethynyl-3-methylcyclohexan-1-ol are not extensively detailed in the provided search results, the reactivity of the parent compound, 1-ethynyl-1-cyclohexanol (B41583), provides a strong indication of the expected transformations. The ethynyl group can undergo addition reactions with water. meisenbaochem.com

| Reactant | Conditions | Product |

| 1-Ethynyl-1-cyclohexanol | Water | Acetyl derivative |

This table is illustrative and based on the general reactivity of similar compounds.

Cross-Coupling Reactions (e.g., Sonogashira Coupling)

The Sonogashira reaction is a powerful cross-coupling method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orglibretexts.org It is widely used in the synthesis of complex molecules, including pharmaceuticals and organic materials, under mild conditions. wikipedia.orglibretexts.org Given the presence of the terminal alkyne, this compound is an excellent substrate for Sonogashira coupling, enabling the introduction of various aryl and vinyl substituents.

| Reactants | Catalyst System | Product |

| Terminal Alkyne, Aryl/Vinyl Halide | Palladium Catalyst, Copper(I) Co-catalyst, Amine Base | Aryl/Vinyl-substituted Alkyne |

This table represents the general Sonogashira coupling reaction.

Cycloaddition Reactions (e.g., Click Chemistry)

The terminal alkyne of this compound makes it a suitable participant in cycloaddition reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". wikipedia.orgorganic-chemistry.org This reaction provides a highly efficient and specific method for forming 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.org These triazole products are exceptionally stable and find applications in various fields, including drug discovery and materials science. aatbio.comtcichemicals.com

| Reactants | Catalyst | Product |

| Terminal Alkyne, Azide | Copper(I) salt | 1,4-disubstituted 1,2,3-triazole |

This table illustrates the general scheme of a CuAAC reaction.

Polymerization Studies with Transition Metal Catalysts

The polymerization of acetylene (B1199291) derivatives, including those with hydroxyl groups, has been explored using various transition metal catalysts. scispace.com While specific studies on this compound are not detailed, research on the polymerization of 1-ethynyl-1-cyclohexanol indicates that poly(1-ethynyl-1-cyclohexanol) can be synthesized. scispace.comchemicalbook.com These polymerizations are influenced by the choice of transition metal, with catalysts based on metals like cobalt, nickel, palladium, and molybdenum being employed. researchgate.net The resulting polymers often possess conjugated backbones and can exhibit interesting optical and electronic properties.

| Monomer | Catalyst Type | Resulting Polymer |

| 1-Ethynyl-1-cyclohexanol | Transition Metal Catalysts (e.g., WCl₆, MoCl₅) | Poly(1-ethynyl-1-cyclohexanol) |

This table is based on polymerization studies of the parent compound.

Rearrangement Reactions of the α-Alkynol Framework

The α-alkynol structure of this compound makes it susceptible to acid-catalyzed rearrangements.

Rupe Rearrangement and Analogous Acid-Catalyzed Transformations

The Rupe rearrangement is a characteristic acid-catalyzed reaction of tertiary α-ethynyl alcohols, which leads to the formation of α,β-unsaturated ketones. wikipedia.org In the case of this compound, this rearrangement would be expected to compete with the Meyer-Schuster rearrangement, which typically yields α,β-unsaturated aldehydes from terminal propargyl alcohols. wikipedia.org The reaction proceeds through protonation of the hydroxyl group, followed by a 1,3-shift and tautomerization. wikipedia.org

| Starting Material | Conditions | Major Product |

| Tertiary α-Ethynyl Alcohol | Acid Catalyst | α,β-Unsaturated Methyl Ketone |

This table describes the general Rupe rearrangement.

Metal-Catalyzed Isomerizations to Ketones and Aldehydes

The isomerization of propargyl alcohols, such as this compound, into α,β-unsaturated carbonyl compounds is a significant transformation in organic synthesis. This rearrangement, commonly known as the Meyer-Schuster rearrangement, can be catalyzed by various metals, offering milder conditions compared to traditional strong acid catalysis. wikipedia.org

For tertiary propargyl alcohols like this compound, the reaction typically yields α,β-unsaturated ketones. However, under certain conditions, a competing reaction known as the Rupe rearrangement can occur, leading to the formation of α,β-unsaturated methyl ketones through an enyne intermediate. wikipedia.orgresearchgate.net The choice of catalyst and reaction conditions plays a crucial role in directing the reaction towards the desired product.

Transition metal-based catalysts, including those based on ruthenium (Ru) and silver (Ag), have been effectively employed for Meyer-Schuster rearrangements, providing an alternative to harsh acidic conditions. wikipedia.org Gold (Au) catalysts, particularly those with N-heterocyclic carbene (NHC) ligands, have also shown high efficiency in catalyzing the rearrangement of propargylic alcohols to α,β-unsaturated ketones, even for sterically hindered tertiary alcohols. st-andrews.ac.uk While specific studies on this compound are not prevalent, research on the closely related 1-ethynylcyclohexan-1-ol provides valuable insights. For instance, the Rupe rearrangement of 1-ethynylcyclohexan-1-ol has been successfully carried out in near-critical water, with the yield of the resulting α,β-unsaturated ketone being significantly enhanced by the addition of salts like NaHSO₄, FeCl₃, or ZnSO₄. researchgate.net In a 5 mole % NaHSO₄ aqueous solution at 260°C, a yield of up to 88% of 1-cyclohexen-1-ylethanone was achieved after 60 minutes. researchgate.net

| Catalyst/Additive | Substrate | Product | Yield (%) | Conditions | Reference |

| NaHSO₄ | 1-Ethynylcyclohexan-1-ol | 1-Cyclohexen-1-ylethanone | 88 | Near-critical water, 260°C, 60 min | researchgate.net |

| FeCl₃ | 1-Ethynylcyclohexan-1-ol | 1-Cyclohexen-1-ylethanone | Lower than NaHSO₄ | Near-critical water, 260°C, 60 min | researchgate.net |

| ZnSO₄ | 1-Ethynylcyclohexan-1-ol | 1-Cyclohexen-1-ylethanone | Lower than FeCl₃ | Near-critical water, 260°C, 60 min | researchgate.net |

| No additive | 1-Ethynylcyclohexan-1-ol | 1-Cyclohexen-1-ylethanone | 49 | Pure water, 260°C, 60 min | researchgate.net |

| [(NHC)AuCl]/Ag salt | Tertiary propargylic alcohols | α,β-Unsaturated ketones | Good yields | 2:1 Methanol:Water, 60°C | st-andrews.ac.uk |

Mechanistic Pathways of Rearrangement Reactions

The rearrangement of tertiary propargyl alcohols like this compound to α,β-unsaturated carbonyls can proceed through two primary mechanistic pathways: the Meyer-Schuster rearrangement and the Rupe rearrangement.

Meyer-Schuster Rearrangement: This reaction is initiated by the protonation of the hydroxyl group, followed by a 1,3-shift of the protonated hydroxyl group to form an allene (B1206475) intermediate. Tautomerization of this allene then yields the final α,β-unsaturated ketone. wikipedia.org The reaction is typically acid-catalyzed, but metal catalysts can facilitate the process under milder conditions. wikipedia.org

Rupe Rearrangement: This pathway competes with the Meyer-Schuster rearrangement, particularly for tertiary propargyl alcohols. researchgate.net It is believed to proceed through the formation of an enyne intermediate, which then rearranges to the α,β-unsaturated methyl ketone. researchgate.net The mechanism for the Rupe rearrangement of 1-ethynylcyclohexan-1-ol in near-critical water is proposed to be facilitated by the increased ionization of water at high temperatures, which provides the acidic environment necessary for the reaction. The addition of salts like NaHSO₄ further increases the H⁺ concentration, thereby enhancing the catalytic activity. researchgate.net

The general mechanism for the acid-catalyzed Meyer-Schuster rearrangement involves:

Protonation of the hydroxyl group.

Elimination of a water molecule to form a vinyl cation.

A 1,2-hydride or alkyl shift to form a more stable carbocation.

Attack by a water molecule.

Tautomerization to the final α,β-unsaturated ketone.

Functionalization and Derivatization at the Hydroxyl Group

Ether and Ester Formation

The tertiary hydroxyl group of this compound can undergo functionalization to form ethers and esters.

Ether Formation: The synthesis of ethers from tertiary alcohols can be challenging due to competing elimination reactions. The Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide, is a common method for preparing ethers. chemguide.co.uk However, for tertiary alcohols, the formation of the alkoxide followed by reaction with a primary alkyl halide is preferred to minimize elimination. Another method is the alkoxymercuration-demercuration of alkenes, but this is not directly applicable to the synthesis of ethers from an existing alcohol. youtube.com Direct acid-catalyzed dehydration of a mixture of two different primary alcohols to form an unsymmetrical ether is generally not a clean reaction, leading to a mixture of products. chemguide.co.uk A potential route for the synthesis of a methyl ether from this compound could involve its reaction with a methylating agent under basic conditions.

Ester Formation: Esters can be synthesized from alcohols by reaction with carboxylic acids, acid chlorides, or acid anhydrides. chemguide.co.ukyoutube.comsavemyexams.com The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, is a common method. However, for tertiary alcohols, this reaction can be slow and prone to elimination side reactions. A more efficient method for esterifying tertiary alcohols is the use of acid chlorides or anhydrides. chemguide.co.ukyoutube.com The reaction of this compound with an acyl chloride, for instance, would proceed via nucleophilic attack of the alcohol's oxygen on the carbonyl carbon of the acyl chloride, followed by elimination of hydrogen chloride to form the ester. youtube.com This reaction is often carried out in the presence of a base, such as pyridine, to neutralize the HCl produced. thermofisher.com Similarly, reaction with an acid anhydride (B1165640) in the presence of a catalyst can yield the corresponding ester. organic-chemistry.org

| Reagent | Reaction Type | Product Type | General Conditions |

| Alkyl halide (e.g., CH₃I) | Williamson Ether Synthesis | Ether | Formation of alkoxide with a strong base (e.g., NaH), followed by reaction with the alkyl halide |

| Acid chloride (e.g., CH₃COCl) | Acylation | Ester | Reaction with the alcohol, often in the presence of a base like pyridine |

| Acid anhydride (e.g., (CH₃CO)₂O) | Acylation | Ester | Reaction with the alcohol, can be catalyzed by acid or base |

Silylation as a Protecting Group Strategy

The hydroxyl group of this compound can be protected by converting it into a silyl (B83357) ether. Silylation is a common and effective strategy in organic synthesis to temporarily block a reactive functional group, allowing other transformations to be carried out on the molecule without interference from the hydroxyl group. thermofisher.comlibretexts.orggelest.com

The most common silylating agents are silyl chlorides, such as trimethylsilyl (B98337) chloride (TMSCl), triethylsilyl chloride (TESCl), tert-butyldimethylsilyl chloride (TBDMSCl), and triisopropylsilyl chloride (TIPSCl). The reaction is typically carried out in the presence of a base, such as imidazole (B134444) or triethylamine, in an aprotic solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF). The choice of the silyl group allows for tuning the stability of the protecting group. For instance, TMS ethers are relatively labile and can be cleaved under mild acidic or basic conditions, while TBDMS and TIPS ethers are more robust and require stronger conditions for deprotection, often using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF). thermofisher.comharvard.edu

The general procedure for the silylation of an alcohol involves reacting the alcohol with the silyl chloride in the presence of a base. For example, to form the trimethylsilyl ether of this compound, the alcohol would be treated with TMSCl and a base like triethylamine.

| Silylating Agent | Abbreviation | Stability of Silyl Ether |

| Trimethylsilyl chloride | TMSCl | Labile, easily cleaved |

| Triethylsilyl chloride | TESCl | More stable than TMS |

| tert-Butyldimethylsilyl chloride | TBDMSCl | Robust, stable to a wider range of conditions |

| Triisopropylsilyl chloride | TIPSCl | Very robust, highly sterically hindered |

This protecting group strategy would be valuable if, for example, a reaction needed to be performed on the ethynyl group of this compound without affecting the hydroxyl group. After the desired transformation, the silyl ether can be selectively cleaved to regenerate the alcohol.

Spectroscopic Characterization Methodologies for 1 Ethynyl 3 Methylcyclohexan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 1-Ethynyl-3-methylcyclohexan-1-ol, a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional techniques would be essential for unambiguous structural assignment and stereochemical definition.

The ¹H NMR spectrum of this compound is expected to display signals corresponding to the ethynyl (B1212043) proton, the hydroxyl proton, the methine proton at the C3 position, and the diastereotopic methylene (B1212753) protons of the cyclohexane (B81311) ring. The chemical shift of the ethynyl proton (H-C≡) typically appears in the range of 2.0-3.0 ppm. The hydroxyl proton signal is often a broad singlet, and its chemical shift can vary significantly depending on the solvent and concentration, due to hydrogen bonding. The protons on the cyclohexane ring will exhibit complex splitting patterns due to geminal and vicinal coupling.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For the parent compound, 1-Ethynylcyclohexan-1-ol, the quaternary carbon attached to the hydroxyl and ethynyl groups (C1) and the two carbons of the ethynyl group (C≡C) are key diagnostic signals. bldpharm.com The introduction of a methyl group at the C3 position in this compound would introduce an additional signal in the aliphatic region and would influence the chemical shifts of the neighboring carbons in the cyclohexane ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound (Based on data for analogous compounds and general substituent effects)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1-OH | Variable (broad s) | 68-72 |

| C≡CH | 2.0-3.0 (s) | 85-90 |

| C≡CH | - | 70-75 |

| CH₃ | 0.8-1.1 (d) | 20-25 |

| Cyclohexane CH₂/CH | 1.2-2.0 (m) | 22-45 |

Note: The chemical shifts are indicative and can vary based on the solvent and experimental conditions. 's' denotes a singlet, 'd' a doublet, and 'm' a multiplet.

To definitively assign the complex proton and carbon signals of this compound, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would be crucial for tracing the connectivity of the protons within the cyclohexane ring, for instance, by correlating the methine proton at C3 with its neighboring methylene protons. nist.gov

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. libretexts.org It allows for the unambiguous assignment of the ¹³C signals for each protonated carbon by linking them to their attached protons. libretexts.org

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons that are separated by two or three bonds. libretexts.org It is particularly useful for identifying quaternary carbons, such as C1, by observing correlations from protons on adjacent carbons (e.g., the ethynyl proton and the protons at C2 and C6) to the C1 carbon. libretexts.org

The stereochemistry of this compound, specifically the relative orientation of the methyl group and the substituents at C1 (ethynyl and hydroxyl groups), can be determined using Nuclear Overhauser Effect (NOE) based experiments and analysis of coupling constants.

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close in space, irrespective of whether they are connected through bonds. acs.orgyoutube.com For instance, a NOESY or ROESY experiment could reveal through-space interactions between the methyl group protons and specific axial or equatorial protons on the cyclohexane ring, thereby establishing the preferred conformation of the ring and the stereochemical relationship between the substituents. acs.orgyoutube.com The choice between NOESY and ROESY often depends on the molecular weight of the compound. youtube.com

Coupling Constants (J-values): The magnitude of the vicinal coupling constants (³J) between protons on adjacent carbons in the cyclohexane ring is dependent on the dihedral angle between them. By analyzing the coupling patterns and extracting the J-values from a high-resolution ¹H NMR spectrum, the chair conformation of the cyclohexane ring and the axial or equatorial orientation of the substituents can be inferred.

Infrared (IR) and Raman Spectroscopy

The IR and Raman spectra of this compound would be dominated by the characteristic vibrations of its key functional groups: the hydroxyl (-OH) and the ethynyl (-C≡C-H) groups.

Hydroxyl Group (-OH): A broad and intense absorption band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹, is characteristic of the O-H stretching vibration, with the broadening being a result of intermolecular hydrogen bonding. youtube.com

Ethynyl Group (-C≡C-H): The terminal alkyne exhibits two characteristic vibrations. The C≡C stretching vibration appears as a sharp, weak to medium intensity band in the region of 2100-2140 cm⁻¹. The ≡C-H stretching vibration gives rise to a sharp, strong band at around 3300 cm⁻¹. The IR spectrum for the parent compound, 1-Ethynylcyclohexan-1-ol, is available in the NIST Chemistry WebBook and shows these characteristic absorptions. nist.gov

Table 2: Characteristic Infrared Absorption Frequencies for this compound (Based on data for 1-Ethynylcyclohexan-1-ol) nist.gov

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| Hydroxyl (-OH) | O-H Stretch (H-bonded) | 3200-3600 | Strong, Broad |

| Ethynyl (-C≡C-H) | ≡C-H Stretch | ~3300 | Strong, Sharp |

| Ethynyl (-C≡C-H) | C≡C Stretch | 2100-2140 | Weak to Medium, Sharp |

| Alkyl (C-H) | C-H Stretch | 2850-2960 | Strong |

The presence of the hydroxyl group in this compound allows for the formation of intermolecular hydrogen bonds. brainly.com This is a dominant intermolecular force in alcohols and significantly influences their physical properties. beilstein-journals.orgncert.nic.in The broadness of the O-H stretching band in the IR spectrum is direct evidence of this hydrogen bonding. youtube.com In concentrated solutions or the pure liquid state, the molecules will associate through these hydrogen bonds, forming dimers or larger aggregates. In dilute solutions in non-polar solvents, a sharper "free" O-H stretching band might be observed at a higher frequency (around 3600 cm⁻¹), in addition to the broad hydrogen-bonded band. The ethynyl group, with its weakly acidic proton, can also participate in weaker hydrogen bonding interactions, acting as a hydrogen bond donor.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a pivotal analytical technique for elucidating the structure and confirming the molecular weight of this compound. It provides information on the mass-to-charge ratio (m/z) of the parent molecule and its fragments.

Fragmentation Pathways and High-Resolution Mass Spectrometry

In electron ionization (EI) mass spectrometry, this compound undergoes fragmentation, yielding a characteristic pattern. The molecular ion peak (M⁺) is expected at an m/z corresponding to its molecular weight (C₉H₁₄O). However, due to the tertiary alcohol structure, this peak may be weak or absent.

The fragmentation is dominated by the loss of stable neutral molecules and radicals. Key fragmentation pathways include:

Loss of a water molecule ([M-H₂O]⁺) : Dehydration is a common pathway for alcohols, leading to a prominent peak.

Loss of the ethynyl group ([M-C₂H]⁺) : Cleavage of the bond between the ring and the ethynyl substituent.

Loss of a methyl group ([M-CH₃]⁺) : Expulsion of the methyl group from the cyclohexane ring.

Ring cleavage : Complex fragmentations involving the opening of the cyclohexyl ring can also occur.

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the ions, allowing for the unambiguous determination of their elemental composition. For the molecular ion of this compound, HRMS would confirm the formula C₉H₁₄O.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion | Proposed Structure | m/z (Nominal) |

|---|---|---|

| [C₉H₁₄O]⁺ | Molecular Ion | 138 |

| [C₉H₁₂]⁺ | [M-H₂O]⁺ | 120 |

| [C₇H₁₃O]⁺ | [M-C₂H]⁺ | 113 |

| [C₈H₁₁O]⁺ | [M-CH₃]⁺ | 123 |

Coupling with Gas Chromatography (GC-MS) for Purity and Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique for the analysis of this compound. In this method, the sample is first injected into a gas chromatograph. The GC column separates the components of a mixture based on their volatility and interaction with the stationary phase. This compound, being a relatively volatile compound, is well-suited for GC analysis.

As each separated component elutes from the GC column, it enters the mass spectrometer, which serves as a detector. The MS provides a mass spectrum for each component, allowing for its identification. This makes GC-MS an ideal method for:

Purity Assessment : Determining the percentage purity of a this compound sample by detecting and identifying any impurities, such as residual starting materials (e.g., 3-methylcyclohexanone), solvents, or by-products.

Mixture Analysis : Identifying and quantifying this compound within a complex mixture. The retention time from the GC provides an additional layer of identification when compared to a known standard.

Electronic Spectroscopy (UV/Vis) and Chiroptical Methods

Electronic spectroscopy and chiroptical methods provide insights into the electronic structure and stereochemistry of molecules.

Characterization of Electronic Transitions in Conjugated Derivatives

This compound itself, containing an isolated alkyne (ethynyl) chromophore, does not exhibit significant absorption in the near-UV and visible regions of the electromagnetic spectrum. The π → π* transition of the carbon-carbon triple bond occurs at wavelengths below 200 nm.

However, the ethynyl group serves as a key functional handle for creating extended conjugated systems. Through reactions such as Sonogashira coupling, derivatives with conjugated enyne or polyyne structures can be synthesized. These conjugated derivatives exhibit characteristic electronic transitions that are detectable by UV/Vis spectroscopy. The nature of these transitions is typically π → π*. researchgate.net

The position of the maximum absorption (λ_max) is sensitive to the length and nature of the conjugated system. As the extent of conjugation increases, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) decreases, resulting in a bathochromic (red) shift of the λ_max.

Table 2: Hypothetical UV/Vis Absorption Maxima for Conjugated Derivatives

| Derivative Structure | Conjugated System | Expected λ_max Range (nm) |

|---|---|---|

| Phenyl-coupled derivative | Phenyl-C≡C- | ~230 - 250 |

| Enyne derivative | R-CH=CH-C≡C- | ~220 - 240 |

| Diyne derivative | R-C≡C-C≡C- | ~230 - 260 |

Circular Dichroism (CD) for Chiral Assessment

This compound possesses two stereocenters (at the C1 and C3 positions), making it a chiral molecule that can exist as different stereoisomers. Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. researchgate.net It is a powerful tool for the stereochemical analysis of such compounds.

While the ethynyl chromophore is inherently symmetric, its electronic transitions can be perturbed by the chiral environment of the molecule, giving rise to a CD signal. The resulting spectrum, a plot of differential absorbance (ΔA) or molar ellipticity ([θ]) versus wavelength, is unique for each enantiomer, being equal in magnitude but opposite in sign.

CD spectroscopy can be used for:

Absolute Configuration Assignment : The sign of the Cotton effect in the CD spectrum can sometimes be correlated to the absolute configuration (R/S) of the stereocenters, often through comparison with theoretical calculations or empirical rules for related structures.

Enantiomeric Excess (ee) Determination : The magnitude of the CD signal is directly proportional to the concentration difference between the two enantiomers. By comparing the CD signal of a sample of unknown enantiomeric purity to that of a pure enantiomer, the enantiomeric excess can be quantified. nih.govuma.es For molecules with weak CD signals, derivatization to introduce a stronger chromophore can enhance the measurement's sensitivity. nih.gov

Theoretical and Computational Studies of 1 Ethynyl 3 Methylcyclohexan 1 Ol

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are indispensable tools for predicting the three-dimensional structure, stability, and electronic properties of molecules like 1-ethynyl-3-methylcyclohexan-1-ol. These methods solve the Schrödinger equation, or a simplified form of it, to determine the energy and wavefunction of a system.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. DFT methods are used to determine the ground-state properties of molecules by calculating the electron density rather than the complex many-electron wavefunction.

For this compound, DFT calculations would be crucial for determining the preferred conformation of the cyclohexyl ring. The chair conformation is the most stable for cyclohexane (B81311) and its derivatives, and the substituents—the hydroxyl, ethynyl (B1212043), and methyl groups—can occupy either axial or equatorial positions. The relative energies of these different conformers can be calculated to identify the most stable isomer. A study on mono-substituted cyclohexanes highlighted the challenge for DFT in accurately modeling the delicate balance between London dispersion and steric repulsion that governs the axial-equatorial equilibrium. rsc.org The performance of various DFT functionals can vary, but modern functionals, especially those including dispersion corrections, generally provide reliable results for conformational analysis. rsc.org

The methyl group at the 3-position will preferentially occupy an equatorial position to minimize steric strain. The ethynyl and hydroxyl groups are at the 1-position, and their preferred orientations will depend on a combination of steric and electronic factors. DFT calculations can provide precise bond lengths, bond angles, and dihedral angles for the most stable conformer.

Below is a hypothetical data table illustrating the kind of information DFT calculations could provide for the two chair conformers of cis-1-ethynyl-3-methylcyclohexan-1-ol.

| Property | Conformer A (ax-ethynyl, eq-OH) | Conformer B (eq-ethynyl, ax-OH) |

| Relative Energy (kcal/mol) | 0.00 | +2.5 |

| Dipole Moment (Debye) | 1.85 | 2.10 |

| C1-C2 Bond Length (Å) | 1.54 | 1.54 |

| C≡C Bond Length (Å) | 1.21 | 1.21 |

| O-H Bond Length (Å) | 0.97 | 0.97 |

This table is illustrative and not based on actual experimental or calculated data for this compound.

Ab Initio Methods for High-Accuracy Predictions

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. These methods can provide very high accuracy, but at a greater computational expense than DFT. Common ab initio methods include Hartree-Fock (HF), Møller-Plesset perturbation theory (e.g., MP2), and Coupled Cluster (e.g., CCSD(T)).

For a molecule like this compound, high-accuracy ab initio calculations, particularly at the CCSD(T) level, would serve as a benchmark for validating the results of more computationally efficient DFT methods. nih.gov These calculations would be especially valuable for determining accurate relative energies of different stereoisomers and conformers. A study on the thermal decomposition of propargyl alcohol utilized ab initio calculations to understand the potential energy surfaces of the reaction. nih.gov Similarly, for this compound, ab initio methods could provide a detailed picture of its electronic structure, including orbital energies and electron distribution, which are key to understanding its reactivity.

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry is a powerful tool for investigating the detailed mechanisms of chemical reactions, providing insights into transition states, reaction intermediates, and the factors that control reaction rates and selectivity.

Transition State Analysis and Activation Energy Barriers

Understanding the mechanism of a reaction requires the identification of transition states—the high-energy structures that connect reactants and products. Computational methods can be used to locate these transition states and calculate their energies, which in turn allows for the determination of the activation energy barrier for a reaction.

For this compound, a tertiary propargyl alcohol, several reactions are of interest, including acid-catalyzed dehydration and rearrangements like the Meyer-Schuster rearrangement. wikipedia.orgsynarchive.comrsc.org Computational studies on the acid-catalyzed dehydration of other tertiary alcohols have shown that the reaction can proceed through either a stepwise (E1) or a concerted (E2) mechanism. osti.govrsc.org DFT calculations could be employed to map out the potential energy surfaces for both pathways, identifying the relevant transition states and intermediates. The calculated activation energies would reveal the most likely mechanism.

The table below presents hypothetical activation energies for the E1 and E2 dehydration pathways of this compound.

| Reaction Pathway | Rate-Determining Step | Calculated Activation Energy (kcal/mol) |

| E1 | C-O bond cleavage | 25 |

| E2 | Concerted C-O and C-H bond cleavage | 35 |

This table is illustrative and not based on actual experimental or calculated data for this compound.

Solvent Effects on Reaction Pathways

The solvent can have a profound effect on the rates and mechanisms of chemical reactions. Computational models can account for solvent effects in several ways, most commonly through implicit solvent models (where the solvent is treated as a continuous medium) or explicit solvent models (where individual solvent molecules are included in the calculation).

For reactions involving charged intermediates, such as the carbocation formed in an E1 dehydration, polar solvents can provide significant stabilization, thereby lowering the activation energy. A computational study on the Favorskii rearrangement demonstrated that electrostatic solute-solvent interactions can significantly alter the potential energy surface of a reaction. acs.org Similarly, in the context of nucleophilic additions to cyclohexanones, solvent effects were found to influence stereoselectivity. academie-sciences.frresearchgate.netresearchgate.net For this compound, computational studies incorporating solvent effects would be essential for accurately predicting its reactivity in different solvent environments. nsf.govpsu.edu

Catalytic Cycle Simulations

Many reactions involving alcohols are catalyzed, for instance, by acids or transition metals. Computational chemistry can be used to simulate entire catalytic cycles, providing a detailed understanding of the role of the catalyst.

Ruthenium complexes have been shown to catalyze the propargylic substitution of propargyl alcohols. nih.gov A computational study of such a catalytic cycle involving this compound would involve calculating the geometries and energies of all intermediates and transition states. This would include the initial coordination of the alcohol to the metal center, the formation of key intermediates like allenylidene complexes, the nucleophilic attack, and the final product release and catalyst regeneration. nih.gov Such simulations can reveal the rate-determining step of the catalytic cycle and provide insights into how the catalyst's structure could be modified to improve its efficiency. Rhodium-catalyzed reactions of propargylic alcohols have also been explored, presenting another avenue for computational investigation. chemrxiv.org

Spectroscopic Property Prediction and Validation

The prediction of spectroscopic properties through computational methods serves as a crucial adjunct to experimental analysis, aiding in spectral assignment and providing a deeper understanding of molecular structure and behavior. For this compound, theoretical calculations can elucidate the complex interplay of its structural features—the cyclohexane ring, the methyl substituent, and the ethynyl group—on its spectroscopic output.

Computational NMR Chemical Shift and Vibrational Frequency Predictions

Computational approaches, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the ¹H and ¹³C NMR chemical shifts and infrared (IR) vibrational frequencies of organic molecules. These predictions are derived from the calculation of the magnetic shielding tensors for each nucleus and the harmonic frequencies of molecular vibrations, respectively.

Predicted ¹H and ¹³C NMR Chemical Shifts: The chemical shifts for this compound would be predicted by calculating the isotropic magnetic shielding constants of each nucleus and referencing them to a standard, typically tetramethylsilane (B1202638) (TMS).

A hypothetical table of predicted chemical shifts is presented below to illustrate the expected data from such a computational study.

Table 1: Hypothetical Predicted NMR Chemical Shifts for this compound

| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |

|---|---|---|

| C-1 (C-OH) | 68-72 | - |

| C-2 (CH₂) | 38-42 | 1.5-1.9 |

| C-3 (CH-CH₃) | 30-34 | 1.6-2.0 |

| C-4 (CH₂) | 22-26 | 1.3-1.7 |

| C-5 (CH₂) | 25-29 | 1.4-1.8 |

| C-6 (CH₂) | 39-43 | 1.5-1.9 |

| C-7 (C≡CH) | 85-90 | - |

| C-8 (≡CH) | 70-75 | 2.4-2.8 |

| C-9 (-CH₃) | 20-24 | 0.9-1.2 |

| O-H | - | 1.5-3.0 (variable) |

Note: These are estimated ranges and the actual computed values would depend on the level of theory and basis set used.

Predicted Vibrational Frequencies: The vibrational spectrum of this compound would be characterized by several key stretching and bending modes. DFT calculations can predict the wavenumbers (cm⁻¹) of these vibrations.

Table 2: Hypothetical Predicted IR Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |

|---|---|---|

| O-H stretch | 3600-3400 | Strong, broad |

| C≡C-H stretch | ~3300 | Strong, sharp |

| C-H stretch (alkane) | 3000-2850 | Strong |

| C≡C stretch | 2150-2100 | Weak to medium |

| C-O stretch | 1150-1050 | Strong |

| C-H bend (alkane) | 1470-1350 | Medium |

Note: These are generalized predictions. Precise computational results would provide a full list of vibrational modes.

Simulation of UV/Vis Spectra and Photophysical Properties

Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for simulating UV/Vis absorption spectra. This approach calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light at specific wavelengths.

For this compound, the principal electronic transitions are expected to be of the n → σ* and π → π* type, associated with the lone pairs on the oxygen atom and the ethynyl group's pi system, respectively. These transitions would likely occur in the ultraviolet region of the spectrum, and the molecule is expected to be colorless.

A TD-DFT calculation would provide the maximum absorption wavelengths (λ_max) and the corresponding oscillator strengths (f), which are a measure of the transition probability.

Table 3: Hypothetical Predicted UV/Vis Absorption Data for this compound

| Transition | Predicted λ_max (nm) | Oscillator Strength (f) |

|---|---|---|

| n → σ* | 180-200 | Low |

| π → π* | < 200 | Moderate |

Note: These are illustrative values. Actual calculations would provide more precise data.

The photophysical properties, such as the fluorescence and phosphorescence, are generally not significant for a saturated alcohol with a single alkyne group, as it lacks the extensive conjugation typically required for strong emission. Computational studies would likely confirm a low quantum yield for any emissive decay pathways.

Applications of 1 Ethynyl 3 Methylcyclohexan 1 Ol in Advanced Organic Synthesis

Building Block for Complex Natural Products and Pharmaceutical Intermediates

The rigid framework and multiple functional groups of 1-Ethynyl-3-methylcyclohexan-1-ol make it an attractive starting material for the synthesis of intricate molecular architectures found in natural products and active pharmaceutical ingredients (APIs). The ethynyl (B1212043) group can undergo a variety of reactions, such as Sonogashira coupling, click chemistry, and hydration, to introduce further complexity. The tertiary alcohol can be used to direct stereoselective reactions or can be eliminated to form an alkene.

While specific examples of its use in the total synthesis of complex natural products are not extensively documented in publicly available literature, the structural motif is present in various bioactive molecules. The strategic placement of the methyl group on the cyclohexane (B81311) ring provides a handle for controlling the stereochemistry of subsequent reactions, a crucial aspect in the synthesis of enantiomerically pure pharmaceuticals. For instance, the core structure can be envisioned as a precursor to certain terpenoid or steroid-like frameworks.

The synthesis of pharmaceutical intermediates often relies on the construction of chiral tertiary alcohols and the introduction of specific pharmacophores. The reactivity of the ethynyl group allows for its conversion into other functional groups, such as ketones or substituted alkenes, which are common features in drug molecules. General synthetic strategies involving alkynyl alcohols are widely employed in the pharmaceutical industry for the preparation of complex intermediates.

| Reaction Type | Potential Transformation on this compound | Relevance to Pharmaceutical Synthesis |

| Sonogashira Coupling | Coupling with aryl or vinyl halides to form more complex structures. | Introduction of aromatic or unsaturated moieties common in APIs. |

| Click Chemistry (e.g., CuAAC) | Formation of triazoles by reaction with azides. | Creation of stable and biocompatible linkers in drug conjugates. |

| Hydration of Alkyne | Conversion of the ethynyl group to a methyl ketone. | Access to a different class of functionalized intermediates. |

| Reduction of Alkyne | Selective reduction to the corresponding alkene or alkane. | Modification of the carbon skeleton and saturation levels. |

| Etherification/Esterification of Alcohol | Protection of the hydroxyl group or introduction of new functionalities. | Modulation of solubility and other physicochemical properties. |

Precursor for Optically Active Compounds

The synthesis of optically active compounds is a cornerstone of modern medicinal chemistry, as the stereochemistry of a drug molecule is often critical to its efficacy and safety. This compound, which is chiral due to the presence of two stereocenters (at C1 and C3), can be resolved into its individual enantiomers or diastereomers. These enantiopure forms are highly valuable as starting materials for asymmetric synthesis.

The use of chiral catalysts in the synthesis of tertiary alcohols is a well-established method for obtaining enantiomerically enriched products. Although specific methods for the asymmetric synthesis of this compound are not widely reported, general methodologies for the asymmetric addition of acetylides to ketones are applicable.

Once obtained in an optically active form, the stereocenters of this compound can influence the stereochemical outcome of subsequent reactions, a process known as substrate-controlled stereoselection. This allows for the synthesis of complex target molecules with a high degree of stereochemical purity.

| Method for Obtaining Optical Activity | Description | Potential Application |

| Chiral Resolution | Separation of the racemic mixture of this compound into its enantiomers. | Use of the pure enantiomers in the synthesis of chiral drugs. |

| Asymmetric Synthesis | Direct synthesis of an enantiomerically enriched form using a chiral catalyst or auxiliary. | Efficient production of a single desired stereoisomer. |

| Substrate-Controlled Diastereoselective Reactions | Utilizing the existing stereocenters to direct the formation of new stereocenters. | Construction of complex molecules with multiple stereocenters. |

Role in the Synthesis of Specialty Chemicals and Materials

The reactivity of the ethynyl group in this compound also lends itself to applications in materials science. A patent has indicated that the low-pressure hydrogenation of ethynyl methylcyclohexanol can produce vinyl methylcyclohexanol, which is a valuable monomer for polymerization reactions acs.org. Polymers derived from such monomers could possess unique thermal and mechanical properties due to the cyclic and substituted nature of the starting material.

The terminal alkyne can participate in polymerization reactions, such as polycyclotrimerization, to form highly cross-linked polymers with potential applications in coatings, adhesives, and composites. The presence of the hydroxyl group can also be exploited to modify the properties of the resulting polymers, for instance, by providing sites for further functionalization or by influencing adhesion and solubility.

| Application Area | Role of this compound | Potential Properties of Resulting Material |

| Monomer Synthesis | Precursor to vinyl-substituted cyclohexanol (B46403) monomers via hydrogenation. acs.org | Enhanced thermal stability and mechanical strength of polymers. |

| Polymer Backbone | Direct polymerization through the ethynyl group. | High cross-linking density, rigidity, and specific functionalities. |

| Polymer Modification | The hydroxyl group can be used to graft other polymer chains or functional molecules. | Tailored surface properties, biocompatibility, or reactivity. |

Comparison with Structural Analogs in Synthetic Utility

The synthetic utility of this compound can be better understood by comparing it with its structural analogs, such as 1-ethynylcyclohexanol and other substituted ethynyl cycloalkanols.

1-Ethynylcyclohexanol: This is the parent compound without the methyl substituent. While it shares the core reactivity of the ethynyl and hydroxyl groups, it lacks the additional stereocenter and the steric and electronic influence of the methyl group. The presence of the methyl group in this compound can lead to different diastereoselectivities in reactions and can influence the conformational preferences of the cyclohexane ring, thereby affecting reactivity.

Other Substituted Ethynyl Cycloalkanols: Analogs with different ring sizes (e.g., cyclopentanol (B49286) or cycloheptanol (B1583049) derivatives) or different substituents will exhibit varied reactivity and lead to products with distinct properties. For example, the ring strain in a cyclopentanol derivative would influence the stability and reactivity of the molecule compared to the relatively strain-free cyclohexane system. The nature and position of other substituents would also have a significant impact on the electronic and steric environment of the reactive centers.

| Structural Analog | Key Structural Difference | Impact on Synthetic Utility |

| 1-Ethynylcyclohexanol | Absence of the methyl group. | Lacks the additional stereocenter and the steric/electronic effects of the methyl group. |

| 1-Ethynyl-4-methylcyclohexan-1-ol | Different position of the methyl group. | Altered steric hindrance around the reactive sites and different conformational behavior. |

| 1-Ethynylcyclopentan-1-ol | Five-membered ring instead of six-membered. | Increased ring strain affecting reactivity and stability. |

| 1-Ethynyl-3-ethylcyclohexan-1-ol | Ethyl group instead of a methyl group. | Increased steric bulk, potentially leading to different reaction outcomes and selectivities. |

Future Research Directions and Unexplored Avenues for 1 Ethynyl 3 Methylcyclohexan 1 Ol

Development of Novel Stereoselective Synthetic Methodologies

The absolute and relative stereochemistry of 1-Ethynyl-3-methylcyclohexan-1-ol is crucial for its application in synthesizing complex chiral molecules. Future research should focus on developing highly efficient and stereoselective synthetic routes.

Asymmetric Ethynylation of 3-Methylcyclohexanone (B152366): A primary focus should be the development of novel catalytic systems for the asymmetric ethynylation of 3-methylcyclohexanone. While methods for the asymmetric addition of alkynes to aldehydes are well-established, the extension to ketones, particularly cyclic ketones, remains a challenge. organic-chemistry.org Research into new chiral ligands for metals like zinc, indium, or copper could lead to high diastereoselectivity and enantioselectivity, providing controlled access to all four possible stereoisomers of this compound. csic.esnih.govacs.org

Kinetic Resolution: Palladium-catalyzed carboxylative kinetic resolution has proven effective for a range of tertiary propargylic alcohols, yielding products with high enantiomeric excess. rsc.org Applying this methodology to a racemic mixture of this compound could provide a practical route to enantioenriched forms of the alcohol. Further exploration into catalyst-controlled enantioselective silylation could also offer a viable non-enzymatic kinetic resolution strategy. researchgate.net

The table below summarizes potential stereoselective synthetic approaches that warrant further investigation.

| Methodology | Precursor | Key Features | Potential Advantages |

| Asymmetric Ethynylation | 3-Methylcyclohexanone, Acetylene (B1199291) | Use of novel chiral ligands and metal catalysts. | Direct access to specific stereoisomers. |

| Kinetic Resolution | Racemic this compound | Palladium-catalyzed carboxylation or copper-catalyzed silylation. | High enantioselectivity for the resolved alcohol. |

Exploration of Underutilized Reactivity Modes

The rich functionality of this compound opens the door to a wide array of chemical transformations. While some reactions of propargylic alcohols are well-known, several underutilized reactivity modes could be explored.

Rearrangement Reactions: The Meyer-Schuster and Rupe rearrangements of tertiary propargylic alcohols are acid-catalyzed processes that lead to α,β-unsaturated ketones. wikipedia.orgwikiwand.comsynarchive.comslideshare.net A systematic study of these rearrangements with this compound, using a variety of Brønsted and Lewis acid catalysts, could provide access to a range of interesting and potentially useful cyclohexene (B86901) and cyclohexenone derivatives. researchgate.net

Coupling Reactions: The terminal alkyne of this compound is a prime handle for various coupling reactions. While the Sonogashira coupling is a well-established method for forming C(sp)-C(sp2) bonds, organic-chemistry.orgnih.govwikipedia.org its application to this specific substrate, particularly under copper-free and mild conditions, should be investigated. nih.govresearchgate.net Furthermore, the A3 coupling (aldehyde-alkyne-amine) reaction offers a direct route to propargylamines, which are valuable synthetic intermediates. wikipedia.orgrsc.orgnih.govmdpi.comnih.gov

The following table outlines key reactivity modes and their potential products starting from this compound.

| Reaction Type | Reagents/Catalysts | Potential Product(s) |

| Meyer-Schuster Rearrangement | Acid catalyst (e.g., PTSA) | α,β-Unsaturated ketone |

| Rupe Rearrangement | Acid catalyst | α,β-Unsaturated ketone |

| Sonogashira Coupling | Aryl/vinyl halide, Pd catalyst, Cu co-catalyst | 1-(Arylethynyl)-3-methylcyclohexan-1-ol |

| A3 Coupling | Aldehyde, Amine, Metal catalyst (e.g., Cu, Ru) | Propargylamine derivative |

Integration into Flow Chemistry and Automation Platforms

The translation of synthetic transformations into continuous flow processes offers significant advantages in terms of safety, efficiency, and scalability. csic.esacs.orgvapourtec.com Future research should aim to integrate the synthesis and derivatization of this compound into flow chemistry platforms.

Continuous Synthesis: Developing a continuous flow process for the ethynylation of 3-methylcyclohexanone would enable the safe and scalable production of the target alcohol.

High-Throughput Screening: Automated flow systems could be employed for the high-throughput screening of catalysts and reaction conditions for the various transformations of this compound, accelerating the discovery of new reactivity. vapourtec.com

Telescoped Reactions: Flow chemistry allows for the "telescoping" of multiple reaction steps without intermediate purification. csic.es A flow platform could be designed to synthesize this compound and then immediately subject it to a subsequent transformation, such as a coupling or rearrangement reaction.

Advanced Materials Science Applications

Propargylic alcohols are valuable precursors for the synthesis of advanced materials. rawsource.com The unique structure of this compound makes it an interesting candidate for incorporation into novel polymers and functional materials.